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Compound of Interest

Compound Name: 4-Fluoro-cyclohexanecarbonitrile
Cat. No.: B7968428
Get Quote
\ J

4-Fluoro-cyclohexanecarbonitrile: Technical
Monograph

Molecular Formula: C

H

FN Molecular Weight: 127.16 g/mol CAS Registry Number: 864725-22-4 (Generic/Mix),
176316-84-8 (cis), 176316-85-9 (trans) [Note: CAS numbers for this specific intermediate vary
by vendor and stereochemistry; primary identification should be via structure].

Executive Summary

4-Fluoro-cyclohexanecarbonitrile is a critical alicyclic building block in medicinal chemistry,
serving as a bioisostere for 4-hydroxy- or 4-methoxy-cyclohexyl moieties. The introduction of
the fluorine atom at the 4-position modulates lipophilicity (LogP), metabolic stability, and
conformation without significantly altering the steric bulk compared to a hydroxyl group. This
guide details the synthesis, stereochemical characterization, and application of this scaffold in
drug discovery.
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Chemical Identity & Stereochemistry

The molecule exists as two geometric isomers: cis and trans.[1] Understanding the
conformational landscape is vital for interpreting NMR data and predicting biological activity.

Conformational Analysis

e Trans-Isomer (Thermodynamic): The nitrile (-CN) and fluorine (-F) groups are on opposite
faces of the ring. In the chair conformation, the diequatorial orientation (both groups
equatorial) is energetically favored due to the minimization of 1,3-diaxial interactions.

o Cis-Isomer (Kinetic): The groups are on the same face. This isomer exists as an equilibrium
between two chair conformers: (F-axial, CN-equatorial)

(F-equatorial, CN-axial). Since the A-value of the cyano group (0.17 kcal/mol) is similar to
that of fluorine (0.15 kcal/mol), this system is conformationally mobile, though the CN-
equatorial form is slightly preferred due to the linear nature of the nitrile minimizing steric
clash.

Property Trans-Isomer Cis-lsomer
Configuration (1R,4R) / (1S,4S) (1R,4S)/ (1S,4R)
Preferred Conformation Diequatorial (e,e) Axial/Equatorial (a,e)

. - Higher (Major product in
Thermodynamic Stability o Lower
equilibration)

Polarity Lower dipole moment Higher dipole moment

Synthesis Protocols

The synthesis of 4-fluoro-cyclohexanecarbonitrile is typically achieved via two primary
routes: Nucleophilic Fluorination of a precursor or Reductive Cyanation of a ketone.

Route A: Reductive Cyanation (TosMIC Protocol)

This is the preferred route for scale-up as it avoids the use of highly toxic fluorinating agents on
complex intermediates.
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Mechanism: 4-Fluorocyclohexanone reacts with Tosylmethyl isocyanide (TosMIC) followed by
base-induced fragmentation to yield the nitrile.

Step-by-Step Protocol:
e Preparation of 4-Fluorocyclohexanone:

o Reagents: 1,4-Cyclohexanedione monoethylene ketal, DAST (Diethylaminosulfur
trifluoride).

o Procedure: Treat the ketal with DAST in CH

Cl
at -78°C to room temperature. Quench with NaHCO

. Deprotect the ketal using aqueous HCI/Acetone to yield 4-fluorocyclohexanone.
e Conversion to Nitrile:

o Reagents: 4-Fluorocyclohexanone (1.0 eq), TosMIC (1.2 eq), KOtBu (2.5 eq), DME/EtOH
(dimethoxyethane/ethanol).

o Procedure:
1. Dissolve TosMIC and 4-fluorocyclohexanone in dry DME at 0°C.
2. Add KOtBu solution in DME/EtOH dropwise (maintain <5°C).
3. Stir at room temperature for 4—16 hours.

4. Workup: Dilute with brine, extract with EtOAc. Dry over MgSO

5. Purification: Flash chromatography (Hexane/EtOAC).

o Qutcome: Typically yields a mixture of cis and trans isomers (approx 1:1 to 1:2 ratio
favoring trans).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7968428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Route B: Nucleophilic Displacement (Inversion)

Best for accessing the cis isomer specifically from the trans-alcohol (or vice versa).

Substrate:trans-4-hydroxy-cyclohexanecarbonitrile.

Reagent: DAST or Deoxo-Fluor.

Mechanism: S

2 reaction with inversion of configuration.

Note: Requires careful handling of DAST (shock sensitive, generates HF).

Visual Pathway (DOT Diagram)
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Caption: Synthesis of 4-Fluoro-cyclohexanecarbonitrile via the TosMIC reductive cyanation
pathway.

Analytical Characterization

Distinguishing the cis and trans isomers is critical for quality control.[1][2] NMR spectroscopy is
the definitive tool.

H NMR Interpretation

The coupling constants (

) of the proton alpha to the nitrile group (H-1) are diagnostic.
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] ] Cis-lsomer
Feature Trans-Isomer (Diequatorial) . .
(Axiall[Equatorial)
H-1 Signal Shape Triplet of Triplets (tt) Broad Multiplet / Quintet
Coupling (

Large axial-axial coupling )
Averaged coupling (~3-6 Hz)

) (~11-12 Hz)
. . . . ) Downfield (Deshielded,
H-1 Chemical Shift Upfield (Shielded, axial) )
equatorial)
F NMR Shift typically -170 to -180 ppm typically -165 to -175 ppm

o Causality: In the trans-isomer, H-1 is axial.[2] It experiences two large diaxial couplings with
the axial protons at C2 and C6. In the cis-isomer, H-1 is equatorial (or averaging), resulting in
significantly smaller vicinal couplings.

Mass Spectrometry (GC-MS)

e Molecular lon: m/z 127 [M]+.
e Fragmentation: Loss of HCN (M-27) and HF (M-20) are common.

¢ Retention Time: On non-polar columns (e.g., DB-5), the trans isomer (lower dipole) often
elutes before the cis isomer (higher dipole), though this can vary based on specific column
interactions.

Applications in Drug Discovery

The 4-fluorocyclohexyl motif is a classic bioisostere used to optimize Lead compounds.

o Metabolic Blocking: Substitution of hydrogen with fluorine at the 4-position blocks
Cytochrome P450-mediated oxidation (hydroxylation), extending the half-life (

) of the drug.

o pKa Modulation: The electron-withdrawing effect of fluorine (through bonds) can lower the
pKa of basic centers (e.g., amines) attached to the nitrile (after reduction) or the acid (after
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hydrolysis), reducing lysosomal trapping / hERG liability.

o Conformational Locking: The preference of fluorine for the equatorial position (though weak)
can bias the ring conformation, potentially locking the pharmacophore in a bioactive state.

Case Study Context: This scaffold appears in the optimization of Cathepsin K inhibitors (e.g.,
Odanacatib analogs) and DPP-4 inhibitors, where the cyclohexyl ring fills a hydrophobic pocket
(S2 or S3 subsite), and the fluorine interacts with backbone carbonyls or modulates local
polarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7968428/docs#molecular-formula-and-weight-of-4-
fluoro-cyclohexanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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